1-(3-Bromo-2,4-difluorophenyl)ethanone
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Overview
Description
1-(3-Bromo-2,4-difluorophenyl)ethanone is an organic compound with the molecular formula C8H5BrF2O. It is a solid at room temperature and is known for its applications in various fields of scientific research and industry .
Mechanism of Action
Target of Action
The primary targets of 1-(3-Bromo-2,4-difluorophenyl)ethanone are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .
Mode of Action
It is known that brominated and fluorinated compounds often interact with their targets through halogen bonding, which can result in changes to the target’s function .
Biochemical Pathways
It has been suggested that this compound could be used in the preparation of new classes of anti-trypanosomal agents based on imidazopyridines , indicating potential effects on pathways related to trypanosome biology.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For this compound, it is recommended to store the compound in a sealed, dry environment at room temperature
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3-Bromo-2,4-difluorophenyl)ethanone can be synthesized through several methods. One common synthetic route involves the bromination of 2,4-difluoroacetophenone. The reaction typically uses bromine as the brominating agent in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromo-2,4-difluorophenyl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) are commonly employed.
Major Products Formed
Substitution: Products include derivatives with various functional groups replacing the bromine atom.
Reduction: The major product is the corresponding alcohol.
Oxidation: The major products are carboxylic acids or other oxidized forms.
Scientific Research Applications
1-(3-Bromo-2,4-difluorophenyl)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of agrochemicals, dyes, and other industrial products.
Comparison with Similar Compounds
Similar Compounds
1-(3-Bromo-2,4-difluorophenyl)ethanone: Known for its specific bromine and fluorine substitutions.
2-Bromo-1-(3,4-difluorophenyl)ethanone: Similar structure but with different positions of the fluorine atoms.
1-(2,4-Difluorophenyl)ethanone: Lacks the bromine atom, leading to different reactivity and applications.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted synthetic applications and research studies .
Properties
IUPAC Name |
1-(3-bromo-2,4-difluorophenyl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF2O/c1-4(12)5-2-3-6(10)7(9)8(5)11/h2-3H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOQZJPYTXYUMAU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=C(C=C1)F)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50676370 |
Source
|
Record name | 1-(3-Bromo-2,4-difluorophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50676370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1210824-63-7 |
Source
|
Record name | 1-(3-Bromo-2,4-difluorophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50676370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3â??-Bromo-2â??,4â??-difluoroacetophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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